methyl 2-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
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Description
Methyl 2-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C21H23N5O5 and its molecular weight is 425.445. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Applications
N-heterocyclic Carbenes (NHCs) in Catalysis : N-heterocyclic carbenes, a class to which related compounds may belong, are highlighted for their effectiveness in catalyzing transesterification and acylation reactions. These reactions are crucial in the synthesis of various esters from alcohols and vinyl acetate or methyl esters, showcasing the compound's potential role in organic synthesis and pharmaceutical ingredient preparation Grasa, Kissling, & Nolan, 2002.
Biological Evaluation and Antimicrobial Activities
NHC-Silver(I) Complexes : Research into N-heterocyclic carbene–silver(I) complexes derived from similar structures has shown promising in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. These complexes also exhibited cytotoxicity against cancer cell lines, suggesting potential applications in developing new antimicrobial and anticancer therapies Hackenberg et al., 2013.
Antioxidant Activities : Compounds structurally related to the query show antioxidant activities, indicating potential for use in pharmaceutical and food industries as antioxidative agents. The relationship between their structure and activity provides insight into designing new antioxidants with improved efficacy Chakraborty et al., 2016.
Properties
IUPAC Name |
methyl 2-[6-[(4-methoxyphenyl)methyl]-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O5/c1-12-13(2)26-17-18(23(3)21(29)25(19(17)28)11-16(27)31-5)22-20(26)24(12)10-14-6-8-15(30-4)9-7-14/h6-9H,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSQNLCOTVISDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CC(=O)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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